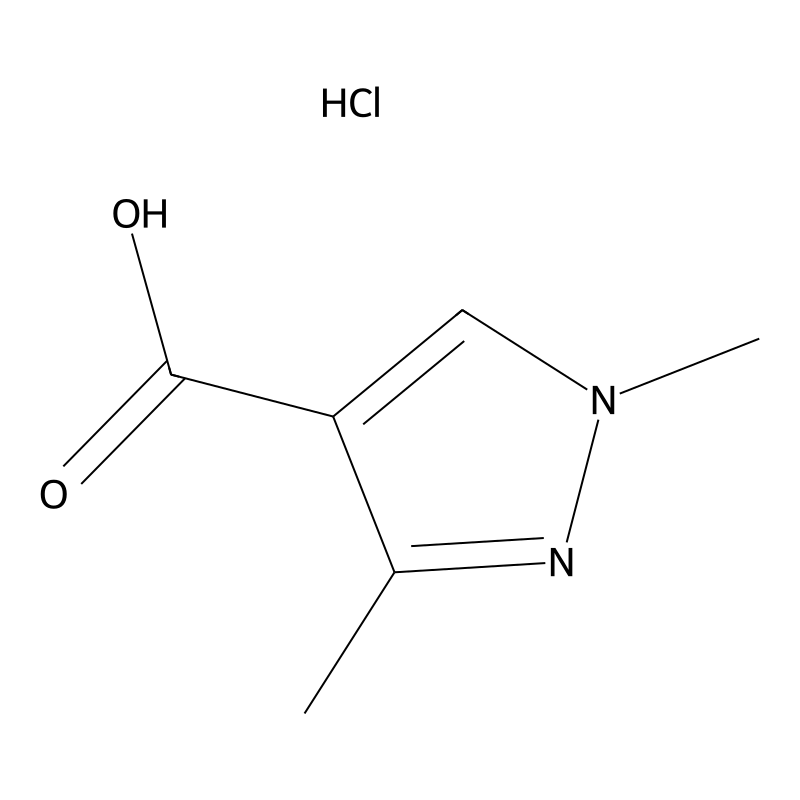1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biomolecule Conjugation
The carboxylic acid group (COOH) of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride can potentially be used for biomolecule conjugation. This process involves attaching the molecule to other biomolecules like proteins or antibodies. The pyrazole ring structure also offers potential for interacting with biological targets.
Medicinal Chemistry
The pyrazole ring is a common scaffold found in many bioactive molecules. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. Further research would be needed to explore this possibility. PubChem, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, CID 1273304:
Proteomics Research
Some suppliers advertise 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride for use in proteomics research [Santa Cruz Biotechnology, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride]. However, the specific application in this field is not fully elucidated in publicly available sources.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol. It appears as a white to off-white solid and is soluble in water. This compound is derived from pyrazole, a five-membered ring compound containing two nitrogen atoms, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group enhances its reactivity and potential biological activity, making it of interest in various fields, including pharmaceuticals and agrochemicals .
Due to the limited data available on DMCP HCl, it is crucial to handle it with caution assuming similar properties to DMCP.
- Limited information: Always consult Safety Data Sheets (SDS) for specific handling procedures when information on a new compound is limited [].
- Potential hazards: Carboxylic acids can be corrosive and irritants. Standard laboratory safety practices should be followed when handling DMCP HCl, including wearing gloves, eye protection, and working in a fume hood [].
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of simpler pyrazole derivatives.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
- Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring may act as nucleophiles in reactions with electrophiles .
Research indicates that 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride exhibits various biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.
- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation, making them candidates for therapeutic applications.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, although more research is needed to fully elucidate these mechanisms .
Several synthetic routes have been developed for producing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride:
- Condensation Reactions: This method involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions.
- Cyclization: Starting from suitable precursors, cyclization reactions can yield the pyrazole ring structure followed by carboxylation to introduce the carboxylic acid group.
- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid .
The applications of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride are diverse:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
- Agricultural Chemicals: The compound may be used in developing agrochemicals due to its potential biological activity against pests and pathogens.
- Research Reagent: It is utilized in biochemical research for studying enzyme interactions and metabolic pathways .
Studies on the interactions of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride with biological systems have revealed:
- Protein Binding: Investigations into its binding affinity with proteins suggest potential roles in modulating protein functions.
- Metabolic Pathways: Research indicates that it may influence various metabolic pathways through enzyme inhibition or activation .
Several compounds share structural similarities with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride. Here’s a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Methyl-1H-pyrazole-4-carboxylic acid | 40704-11-8 | 0.92 |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 | 0.86 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 0.83 |
| 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | 1125-29-7 | 0.82 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | 0.81 |
These compounds differ primarily in their substituents on the pyrazole ring or the carboxyl group, which affects their biological activity and chemical properties .








